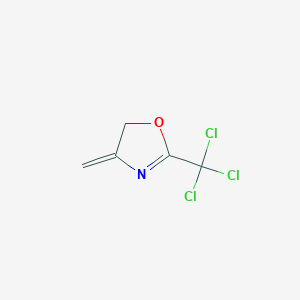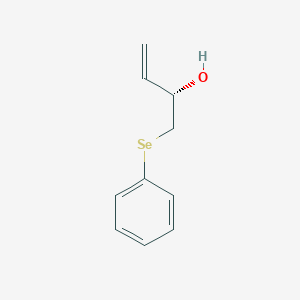
(2S)-1-(Phenylselanyl)but-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(Phenylselanyl)but-3-en-2-ol is an organic compound that belongs to the class of organoselenium compounds It features a phenylselanyl group attached to a butenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(Phenylselanyl)but-3-en-2-ol typically involves the reaction of a suitable butenol precursor with a phenylselanyl reagent. One common method is the addition of phenylselanyl chloride to a butenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-(Phenylselanyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the phenylselanyl group to a selenol or other reduced forms.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents, such as Grignard reagents or organolithium compounds, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield selenoxide derivatives, while reduction can produce selenol compounds.
Applications De Recherche Scientifique
(2S)-1-(Phenylselanyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research into organoselenium compounds has explored their potential as antioxidants and anticancer agents.
Industry: The compound may be used in the development of new materials with unique properties due to the presence of selenium.
Mécanisme D'action
The mechanism by which (2S)-1-(Phenylselanyl)but-3-en-2-ol exerts its effects involves interactions with molecular targets and pathways related to selenium chemistry. Selenium-containing compounds can act as antioxidants by neutralizing reactive oxygen species. Additionally, the phenylselanyl group can participate in redox reactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-Phenylbut-3-en-2-ol: This compound has a similar butenol backbone but lacks the selenium atom.
(Z)-4-Phenylbut-3-en-2-ol: Another stereoisomer with a similar structure but different spatial arrangement.
Uniqueness
The presence of the phenylselanyl group in (2S)-1-(Phenylselanyl)but-3-en-2-ol distinguishes it from other similar compounds. This selenium-containing group imparts unique chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
918443-02-4 |
|---|---|
Formule moléculaire |
C10H12OSe |
Poids moléculaire |
227.17 g/mol |
Nom IUPAC |
(2S)-1-phenylselanylbut-3-en-2-ol |
InChI |
InChI=1S/C10H12OSe/c1-2-9(11)8-12-10-6-4-3-5-7-10/h2-7,9,11H,1,8H2/t9-/m0/s1 |
Clé InChI |
URNHYOLDOLTSSW-VIFPVBQESA-N |
SMILES isomérique |
C=C[C@@H](C[Se]C1=CC=CC=C1)O |
SMILES canonique |
C=CC(C[Se]C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


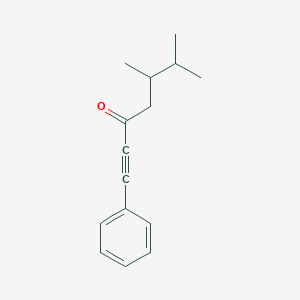
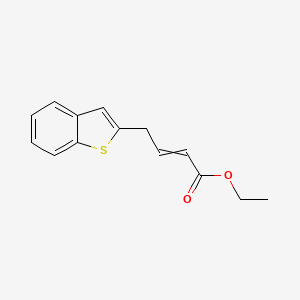
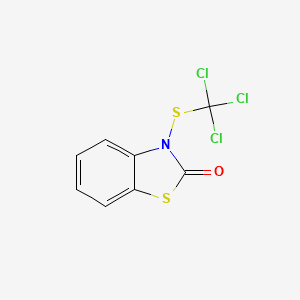

![1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14179408.png)
![2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14179412.png)
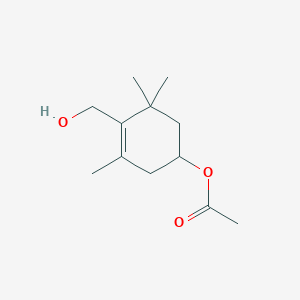
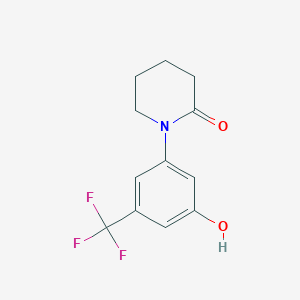
![2',7'-Di(naphthalen-1-yl)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14179420.png)
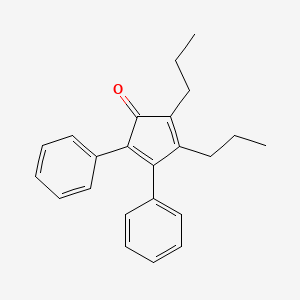
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylpentanoic acid](/img/structure/B14179439.png)
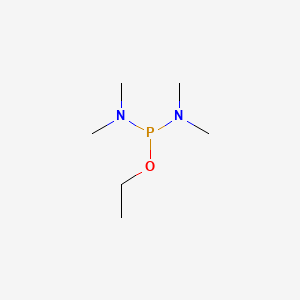
![3-{[(1Z)-4-(4-hydroxyphenyl)phthalazin-1(2H)-ylidene]amino}phenol](/img/structure/B14179453.png)
